Mestranol-d2
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Overview
Description
Mestranol-d2 is a deuterium-labeled derivative of mestranol, a synthetic estrogen. Mestranol itself is an inactive prodrug that becomes biologically active upon conversion to ethinyl estradiol. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mestranol-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the mestranol molecule. The synthesis involves the deuteration of mestranol, which can be achieved through various chemical reactions. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. The final product is purified through techniques such as chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
Mestranol-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to ethinyl estradiol.
Reduction: Reduction of the alkyne group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Ethinyl estradiol.
Reduction: Reduced derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mestranol-d2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Investigating metabolic pathways and identifying metabolites.
Click Chemistry: Used in copper-catalyzed azide-alkyne cycloaddition reactions for bioconjugation and labeling studies.
Hormone Research: Studying the effects of estrogen and its derivatives on various biological systems.
Mechanism of Action
Mestranol-d2, like mestranol, is a prodrug that is converted to ethinyl estradiol in the liver. Ethinyl estradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ethinyl Estradiol: The active form of mestranol.
Estradiol: A natural estrogen hormone.
Norethindrone: A synthetic progestin often used in combination with estrogens in contraceptives.
Uniqueness of Mestranol-d2
This compound’s uniqueness lies in its deuterium labeling, which provides several advantages:
Increased Stability: Deuterium-labeled compounds are more stable and less prone to metabolic degradation.
Enhanced Detection: The presence of deuterium allows for easier detection and quantification in mass spectrometry.
Improved Pharmacokinetics: Deuterium substitution can alter the pharmacokinetic properties of the compound, potentially leading to improved drug profiles.
Properties
Molecular Formula |
C21H26O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-16,16-dideuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i12D2 |
InChI Key |
IMSSROKUHAOUJS-UVMSGXEJSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@@]1(C#C)O)C)C=CC(=C4)OC)[2H] |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
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